Cas no 885017-82-3 (4-Bromo-1-(4-chlorophenyl)pyrazole)
4-Bromo-1-(4-chlorophenyl)pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-1-(4-chlorophenyl)-1H-pyrazole
- MFCD17677464
- E82700
- AKOS015946864
- SCHEMBL182108
- 4-Bromo-1-(4-chlorophenyl)pyrazole
- ZTXBFJAPHHIBFG-UHFFFAOYSA-N
- BS-33003
- CS-0343282
- AM20041304
- 4-bromo-1-(4-chlorophenyl)-pyrazole
- 885017-82-3
- 1H-Pyrazole, 4-bromo-1-(4-chlorophenyl)-
- DB-205607
-
- Inchi: 1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H
- InChI Key: ZTXBFJAPHHIBFG-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 255.94029g/mol
- Monoisotopic Mass: 255.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.8Ų
4-Bromo-1-(4-chlorophenyl)pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318743-5g |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 95% | 5g |
$320 | 2021-08-18 | |
| Chemenu | CM318743-10g |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 95% | 10g |
$483 | 2021-08-18 | |
| Chemenu | CM318743-25g |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 95% | 25g |
$870 | 2021-08-18 | |
| TRC | B684303-100mg |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B684303-250mg |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B684303-500mg |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 500mg |
$ 98.00 | 2023-04-18 | ||
| TRC | B684303-1g |
4-Bromo-1-(4-chlorophenyl)pyrazole |
885017-82-3 | 1g |
$ 144.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413952-100mg |
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole |
885017-82-3 | 98% | 100mg |
¥168.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413952-250mg |
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole |
885017-82-3 | 98% | 250mg |
¥349.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413952-1g |
4-Bromo-1-(4-chlorophenyl)-1H-pyrazole |
885017-82-3 | 98% | 1g |
¥942.00 | 2024-04-27 |
4-Bromo-1-(4-chlorophenyl)pyrazole Suppliers
4-Bromo-1-(4-chlorophenyl)pyrazole Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-Bromo-1-(4-chlorophenyl)pyrazole
4-Bromo-1-(4-chlorophenyl)pyrazole: A Comprehensive Overview
4-Bromo-1-(4-chlorophenyl)pyrazole (CAS No. 885017-82-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine and chlorine substituents, offers a range of potential applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 4-Bromo-1-(4-chlorophenyl)pyrazole.
The chemical structure of 4-Bromo-1-(4-chlorophenyl)pyrazole is defined by its pyrazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of a bromine atom at the 4-position and a 4-chlorophenyl group at the 1-position imparts unique physical and chemical properties to this compound. These substituents not only enhance the compound's solubility and stability but also influence its biological activity, making it a valuable scaffold for drug discovery.
The synthesis of 4-Bromo-1-(4-chlorophenyl)pyrazole can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-bromopyrazole with 4-chlorobenzaldehyde followed by cyclization. Another approach utilizes the condensation of hydrazine with 4-bromobenzoyl chloride and 4-chlorobenzaldehyde. These synthetic strategies have been optimized to improve yield and purity, making 4-Bromo-1-(4-chlorophenyl)pyrazole readily accessible for further studies.
In terms of biological activity, 4-Bromo-1-(4-chlorophenyl)pyrazole has shown promising results in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. This makes 4-Bromo-1-(4-chlorophenyl)pyrazole a potential lead compound for the development of anticancer drugs.
Beyond its anticancer properties, 4-Bromo-1-(4-chlorophenyl)pyrazole has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. These findings suggest that 4-Bromo-1-(4-chlorophenyl)pyrazole could be further explored as a therapeutic agent for these conditions.
The pharmacokinetic properties of 4-Bromo-1-(4-chlorophenyl)pyrazole have also been studied to assess its suitability as a drug candidate. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its good oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
In the realm of drug discovery, the ability to modify the structure of lead compounds is crucial for optimizing their therapeutic potential. Recent advancements in computational chemistry have enabled researchers to design analogs of 4-Bromo-1-(4-chlorophenyl)pyrazole with enhanced potency and selectivity. Through virtual screening and molecular docking studies, several derivatives have been identified that show improved binding affinity to target proteins and reduced off-target effects.
Clinical trials are an essential step in translating promising preclinical findings into effective treatments for patients. While no clinical trials specifically targeting 4-Bromo-1-(4-chlorophenyl)pyrazole have been reported yet, its favorable preclinical profile suggests that it could be a viable candidate for future clinical investigations. Ongoing research aims to address key questions related to dosing regimens, safety profiles, and efficacy in human subjects.
In conclusion, 4-Bromo-1-(4-chlorophenyl)pyrazole (CAS No. 885017-82-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. As research in this area continues to advance, we can expect to see more exciting developments that may ultimately lead to new treatments for various diseases.
885017-82-3 (4-Bromo-1-(4-chlorophenyl)pyrazole) Related Products
- 957063-04-6(4-Bromo-1-(2-chlorophenyl)-1H-pyrazole)
- 681441-17-8(4-(4-Bromo-1H-pyrazol-1-yl)phenylamine)
- 25419-86-7(1-(4-Chloro-phenyl)-1H-pyrazole)
- 1170086-22-2(2-(4-Bromopyrazol-1-yl)aniline)
- 14044-28-1(4-Amino-1-(4-chlorophenyl)pyrazole)
- 957034-98-9(4-Bromo-1-p-tolyl-1H-pyrazole)
- 15115-52-3(4-Bromo-1-phenyl-1H-pyrazole)
- 926241-20-5(5-chloro-2-(1H-pyrazol-1-yl)aniline)
- 957034-94-5(4-Bromo-1-(3-chlorophenyl)-1H-pyrazole)
- 1215205-65-4(4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole)